molecular formula C24H22N2O4S B2367486 (3E)-1-benzyl-3-{[(4-methoxybenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893316-27-3

(3E)-1-benzyl-3-{[(4-methoxybenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2367486
CAS No.: 893316-27-3
M. Wt: 434.51
InChI Key: HTOPHVACYSOFFS-XQNSMLJCSA-N
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Description

The compound (3E)-1-benzyl-3-{[(4-methoxybenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a derivative of the 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide scaffold, which is structurally analogous to 1,3-dicarbonyl compounds. This benzothiazinone derivative features a benzyl group at the N1 position and a (4-methoxybenzyl)amino-methylene substituent at the C3 position. Its synthesis typically involves multicomponent reactions (MCRs) with aldehydes and active methylene nitriles, forming fused 2-amino-4H-pyrans or salts depending on reaction conditions . The electron-donating methoxy group on the benzylamino moiety enhances its nucleophilicity, facilitating interactions with electrophilic reagents.

Properties

IUPAC Name

(3E)-1-benzyl-3-[[(4-methoxyphenyl)methylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-30-20-13-11-18(12-14-20)15-25-16-23-24(27)21-9-5-6-10-22(21)26(31(23,28)29)17-19-7-3-2-4-8-19/h2-14,16,25H,15,17H2,1H3/b23-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOPHVACYSOFFS-XQNSMLJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-1-benzyl-3-{[(4-methoxybenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to a class of benzothiazine derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H18N2O3S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure features a benzothiazine core, which is known for its pharmacological significance. The presence of various functional groups enhances its reactivity and biological interactions.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of benzothiazine derivatives. For instance, a series of synthesized compounds similar to the target compound were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity against Bacillus subtilis and Escherichia coli .

CompoundGram-positive ActivityGram-negative Activity
1ModerateWeak
2StrongModerate
3WeakStrong

The target compound's structural similarities suggest it may also possess notable antibacterial properties, warranting further investigation.

Anti-inflammatory Activity

Research indicates that benzothiazine derivatives are potent anti-inflammatory agents. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that some derivatives are more effective than established NSAIDs like Piroxicam and Meloxicam .

In a study evaluating anti-inflammatory effects, compounds were tested in animal models, demonstrating significant reduction in inflammation markers when compared to control groups.

Anticancer Potential

The anticancer activity of benzothiazine derivatives has been explored in various studies. For example, compounds similar to this compound have shown cytotoxic effects against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

A recent study highlighted the synthesis of new benzothiazine analogs that exhibited promising anticancer activity in vitro against breast cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents.

Case Studies

Several case studies illustrate the biological efficacy of related benzothiazine compounds:

  • Antibacterial Efficacy : A study synthesized various benzothiazine derivatives and tested them against a panel of bacterial strains. Compounds with methoxy substitutions showed enhanced activity against Staphylococcus aureus.
  • Anti-inflammatory Effects : In an animal model of arthritis, a benzothiazine derivative demonstrated a significant reduction in paw edema compared to untreated controls.
  • Cytotoxicity Assays : A series of compounds were evaluated for their cytotoxic effects on human cancer cell lines using MTT assays. Results indicated that certain structural modifications led to increased cytotoxicity.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (3E)-1-benzyl-3-{[(4-methoxybenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide exhibit a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that benzothiazine derivatives possess antibacterial and antifungal activities. These compounds can inhibit the growth of various pathogens, making them valuable in developing new antimicrobial agents .
  • Anticancer Activity : The compound's structure suggests potential anticancer properties. Research into related benzothiazine compounds has demonstrated their ability to induce apoptosis in cancer cells, highlighting their therapeutic potential in oncology .
  • Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Synthetic Applications

The synthesis of this compound can be achieved through various methods. These methods often involve multi-step synthetic pathways that allow for the introduction of different functional groups, enhancing the compound's biological activity.

Synthetic Route Overview

  • Starting Materials : The synthesis typically begins with readily available benzothiazine derivatives.
  • Functionalization : Key functional groups are introduced through reactions such as nucleophilic substitutions or coupling reactions.
  • Final Product Isolation : The final compound is isolated and purified using techniques such as recrystallization or chromatography.

Case Studies

Several studies have explored the applications of benzothiazine derivatives in medicinal chemistry:

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of various benzothiazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential for therapeutic use .
  • Anticancer Research :
    • Research focused on the cytotoxic effects of benzothiazine compounds on human cancer cell lines showed promising results, with certain compounds leading to reduced cell viability and increased apoptosis rates .
  • Inflammation Model Testing :
    • In vivo studies assessed the anti-inflammatory effects of related compounds in animal models of inflammation. The results demonstrated a significant reduction in inflammatory markers, supporting further investigation into these compounds as anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of this compound include derivatives with variations in the N1 substituent (e.g., ethyl, methylbenzyl) or modifications at the C3 position (e.g., dichloro, aryl groups). These changes significantly alter reactivity, product selectivity, and crystallographic properties.

Table 1: Structural Comparison of Benzothiazinone Derivatives

Compound Name N1 Substituent C3 Substituent Key Reactivity Features Reference
(3E)-1-Benzyl-3-{[(4-methoxybenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Benzyl (4-Methoxybenzyl)amino-methylene High selectivity for 2-amino-4H-pyrans in MCRs; enhanced electron density at C3
1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Ethyl Unsubstituted Forms bis-adduct salts with thiophene-2-carbaldehyde; lower pyrans yield
3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Ethyl Dichloro Electrophilic chlorination product; planar ring structure
(3E)-3-{[(3,4-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide 4-Methylbenzyl (3,4-Dimethylphenyl)amino-methylene Steric hindrance reduces reaction rates; favors salt formation

Reactivity in Multicomponent Reactions (MCRs)

The target compound exhibits superior reactivity in MCRs compared to ethyl or methyl-substituted analogs due to the electron-rich 4-methoxybenzyl group. For example:

  • With malononitrile and heteroaromatic aldehydes: The benzyl derivative forms 2-amino-4H-pyrans exclusively, whereas the ethyl analog produces bis-adduct salts when reacted with thiophene-2-carbaldehyde .
  • Solvent effects: Reactions in ethanol or acetonitrile with the benzyl derivative yield pyrans, while the ethyl analog requires excess triethylamine to suppress salt formation .

Table 2: Reaction Outcomes of Benzothiazinones in MCRs

Substrate Aldhyde Type Active Methylene Nitrile Product Yield (%) Reference
Benzyl derivative Pyridine-3-carbaldehyde Malononitrile 2-Amino-4H-pyran 85
Ethyl derivative Thiophene-2-carbaldehyde Ethyl cyanoacetate Bis-adduct salt 62
4-Methylbenzyl derivative Indole-3-carbaldehyde Malononitrile Ethyl-2-cyanoacrylate 48

Crystallographic and Hydrogen-Bonding Analysis

  • Ring puckering : The dichloro derivative (3,3-dichloro-1-ethyl) adopts a planar conformation due to steric and electronic effects, whereas the benzyl derivative shows slight puckering (amplitude = 0.12 Å) .
  • Hydrogen bonding : The 4-methoxybenzyl group in the target compound participates in C–H···O interactions (2.95–3.10 Å), stabilizing crystal packing .

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